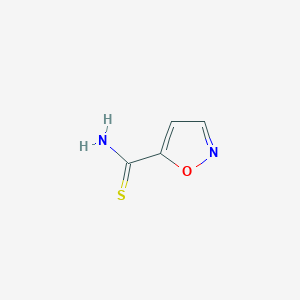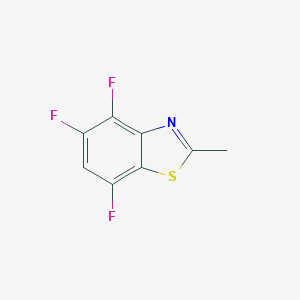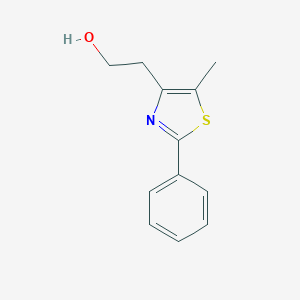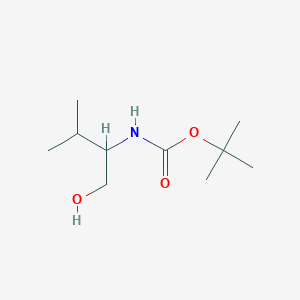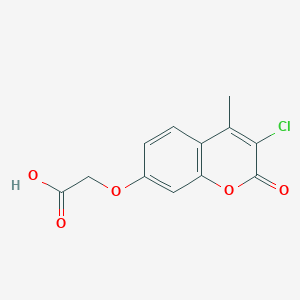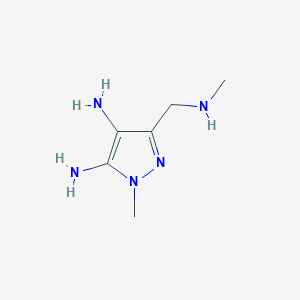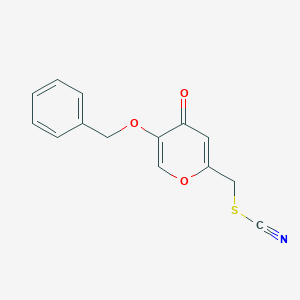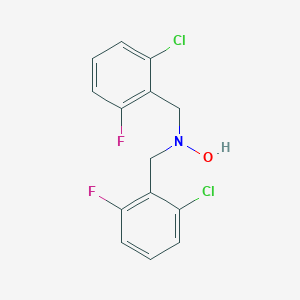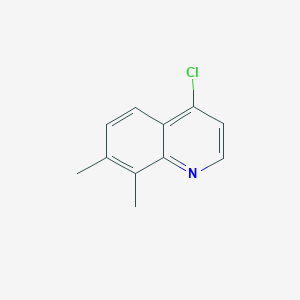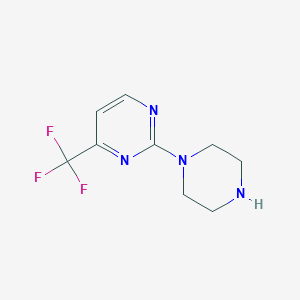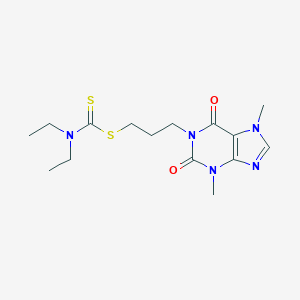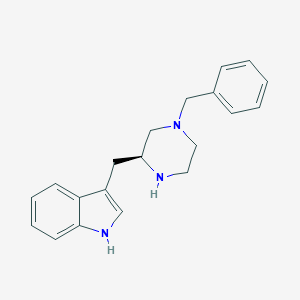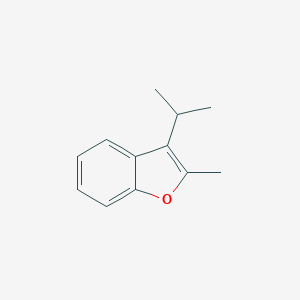
3-Isopropyl-2-methylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-2-methylbenzofuran, also known as 3-IMBF, is a chemical compound that belongs to the family of benzofurans. It is a colorless liquid with a sweet, floral odor and is used in various fields such as pharmaceuticals, perfumes, and flavoring agents. In recent years, 3-IMBF has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 3-Isopropyl-2-methylbenzofuran is not fully understood. However, studies have suggested that 3-Isopropyl-2-methylbenzofuran may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to interact with various proteins and enzymes, including COX-2, MMP-9, and Bcl-2, which are involved in inflammation, cancer, and apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Isopropyl-2-methylbenzofuran can modulate various biochemical and physiological processes in the body. For example, 3-Isopropyl-2-methylbenzofuran has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, 3-Isopropyl-2-methylbenzofuran has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and pain. Furthermore, 3-Isopropyl-2-methylbenzofuran has been found to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Isopropyl-2-methylbenzofuran in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to have low toxicity and high stability, making it a safe and reliable compound for use in various experiments. However, one limitation of using 3-Isopropyl-2-methylbenzofuran is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 3-Isopropyl-2-methylbenzofuran. One potential area of research is the development of novel therapeutic agents based on 3-Isopropyl-2-methylbenzofuran for the treatment of various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Isopropyl-2-methylbenzofuran and to identify its molecular targets. Furthermore, research is needed to investigate the pharmacokinetics and pharmacodynamics of 3-Isopropyl-2-methylbenzofuran in vivo, which may provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-Isopropyl-2-methylbenzofuran can be achieved by various methods, including the Friedel-Crafts acylation reaction, the Pd-catalyzed Suzuki-Miyaura coupling reaction, and the Pd-catalyzed Heck reaction. However, the most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of isopropylbenzene with maleic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Applications De Recherche Scientifique
3-Isopropyl-2-methylbenzofuran has been found to have various potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that 3-Isopropyl-2-methylbenzofuran can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Furthermore, 3-Isopropyl-2-methylbenzofuran has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
Numéro CAS |
160875-30-9 |
|---|---|
Nom du produit |
3-Isopropyl-2-methylbenzofuran |
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-methyl-3-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)12-9(3)13-11-7-5-4-6-10(11)12/h4-8H,1-3H3 |
Clé InChI |
QDVBMICXXRKLGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2O1)C(C)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2O1)C(C)C |
Synonymes |
Benzofuran,2-methyl-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




